Product packaging for Tripotassium arsenite(Cat. No.:CAS No. 1332-10-1)

Tripotassium arsenite

Cat. No.: B075387
CAS No.: 1332-10-1
M. Wt: 240.215 g/mol
InChI Key: OZYUYLWHROWIFJ-UHFFFAOYSA-N
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Description

Tripotassium arsenite is an inorganic salt recognized for its role as a source of arsenite ions (AsO₃³⁻) in biochemical and toxicological research. This compound is primarily employed to investigate the cellular responses to arsenic exposure, serving as a critical tool for studying oxidative stress, genotoxicity, and the disruption of cellular signaling pathways. Its mechanism of action is largely attributed to the high affinity of arsenite for sulfhydryl groups, leading to the inhibition of critical enzymes and the alteration of protein function. Researchers utilize this compound to model arsenic-induced pathophysiology, explore mechanisms of heavy metal toxicity, and evaluate the efficacy of potential chelating agents or antioxidant therapeutics. In materials science, it also finds application in specific synthesis processes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Appropriate safety protocols must be observed when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AsK3O3 B075387 Tripotassium arsenite CAS No. 1332-10-1

Properties

CAS No.

1332-10-1

Molecular Formula

AsK3O3

Molecular Weight

240.215 g/mol

IUPAC Name

tripotassium;arsorite

InChI

InChI=1S/AsO3.3K/c2-1(3)4;;;/q-3;3*+1

InChI Key

OZYUYLWHROWIFJ-UHFFFAOYSA-N

SMILES

[O-][As]([O-])[O-].[K+].[K+].[K+]

Canonical SMILES

[O-][As]([O-])[O-].[K+].[K+].[K+]

Other CAS No.

36267-15-9
1332-10-1

Synonyms

Fowler's solution
potassium arsenite solution

Origin of Product

United States

Synthetic Methodologies and Preparation Principles of Arsenite Compounds

Inorganic Synthesis Routes for Arsenite Species

The most fundamental and widely utilized inorganic route for preparing alkali metal arsenites, such as tripotassium arsenite, involves the direct reaction of arsenic trioxide (As₂O₃) with a strong alkali metal hydroxide (B78521). google.com This method is based on the acidic nature of arsenic trioxide, which reacts with bases to form arsenite salts and water.

A common industrial process for the synthesis of sodium arsenite, which serves as a direct analogue for the preparation of this compound, involves a controlled reaction between arsenic trioxide and a hot, concentrated solution of the alkali metal hydroxide. google.com The process begins by placing a measured quantity of arsenic trioxide into a mixer. A preheated, concentrated solution of potassium hydroxide (KOH) would then be introduced. The reaction is highly exothermic, and initiating mixing triggers a vigorous reaction that drives off water, resulting in a solid, granular product. The stoichiometry of the reactants is crucial in determining the final arsenite species, as various arsenite salts (e.g., KAsO₂, K₃AsO₃) can be formed. nih.gov

For instance, the preparation of a high-arsenic-content sodium arsenite product involves using a molecular ratio of Na₂O to As₂O₃ between 0.8:1 and 1:2. google.com The reaction with a hot (~70%) sodium hydroxide solution proceeds rapidly, yielding a solid granular material in minutes. google.com

ParameterDescriptionTypical Values (for Sodium Arsenite Analogue)
Reactants Arsenic Trioxide (As₂O₃), Alkali Metal Hydroxide (e.g., KOH)Powdered As₂O₃, ~70% aqueous KOH solution
Molar Ratio Ratio of alkali metal oxide equivalent to arsenic trioxide0.8:1 to 1:2 (Na₂O:As₂O₃) google.com
Temperature Temperature of the hydroxide solution before reaction165–195°C
Reaction Time Duration of the vigorous reaction phase5–10 minutes
Product Form Physical state of the resulting arseniteGranular solid google.com

Another important inorganic route is the reduction of arsenates (arsenic in the +5 oxidation state) using suitable reducing agents in an alkaline medium. However, for the direct synthesis of arsenites from common precursors, the reaction of arsenic trioxide remains the most straightforward method.

Controlled Environment Synthesis Techniques for High-Purity Arsenite Materials

The production of high-purity arsenite materials is critical for applications in fields like electronics and specialized chemical synthesis. nih.gov This requires controlled environments to prevent contamination and unwanted side reactions, such as oxidation of the arsenite (As³⁺) to arsenate (As⁵⁺).

Inert Atmosphere Synthesis: Many reactions involving arsenites are performed under an inert atmosphere, such as nitrogen or argon. researchgate.net This is particularly important when handling highly reactive precursors or when the final product must be free of oxides or carbonates formed by reaction with air. For example, precipitation synthesis of nanoparticles is often conducted in a controlled atmosphere to prevent side reactions with atmospheric CO₂. researchgate.net This principle is directly applicable to the precipitation of specific arsenite species from solution, ensuring the purity of the final product.

Hydrothermal Synthesis: This technique involves carrying out a chemical reaction in an aqueous solution above the boiling point of water within a sealed, high-pressure vessel called an autoclave. pjoes.comresearchgate.net Hydrothermal synthesis allows for the creation of highly crystalline materials that may not form under standard atmospheric conditions. pjoes.com While many studies focus on the hydrothermal synthesis of arsenates, the methodology is adaptable for arsenites. acs.orgrsc.org By controlling the temperature, pressure, and reactant concentrations within the autoclave, it is possible to produce arsenite crystals with uniform particle size and high phase purity. This method is advantageous for producing stable, crystalline arsenic-containing materials. pjoes.com

High-Purity Precursor Utilization: The ultimate purity of the final arsenite compound is intrinsically linked to the purity of the starting materials. For ultra-high-purity applications, standard-grade arsenic trioxide is insufficient. Instead, high-purity arsenic is produced via intermediates like arsenic trichloride (B1173362) (AsCl₃) or arsine (AsH₃). nih.govresearchgate.net These compounds can be purified to exceptional levels (e.g., 99.9999% or 6N purity) through processes like fractional distillation and then used to synthesize the desired arsenite. researchgate.net The synthesis might involve the controlled hydrolysis of purified arsenic trichloride in a stoichiometric amount of potassium hydroxide solution under an inert atmosphere.

Synthesis TechniqueEnvironmentKey AdvantagesApplication to Arsenites
Inert Atmosphere Precipitation Nitrogen or Argon gasPrevents oxidation of As(III); avoids carbonate formation from atmospheric CO₂. researchgate.netSynthesis of pure arsenite powders from aqueous solutions.
Hydrothermal Synthesis Sealed autoclave, high temperature and pressureProduces highly crystalline materials; controls particle morphology. pjoes.comFormation of crystalline this compound with high stability.
High-Purity Precursor Method Cleanroom/GloveboxAchieves ultra-high purity (e.g., >6N) in the final product. researchgate.netSynthesis for electronic or semiconductor applications.

Significance of Arsenite Species in Academic Investigations

Arsenite species, including tripotassium arsenite, serve as important subjects in a wide array of academic investigations, spanning environmental science, toxicology, and analytical chemistry. The distinct chemical properties and reactivity of arsenite make it a valuable tool for studying various scientific phenomena.

In environmental research, the behavior of arsenite is a key area of focus. Studies often investigate the adsorption and removal of As(III) from contaminated water using various materials. For instance, research has explored the use of modified adsorbents like calcium chloride-impregnated rice husk carbon to enhance the removal of trivalent arsenic from water sources. acs.orgresearchgate.net Understanding the mobility and transformation of arsenite in different environmental compartments is crucial for developing effective remediation strategies. mdpi.com

Toxicological studies frequently utilize arsenite to investigate the mechanisms of arsenic-induced toxicity. Researchers have examined how arsenite and its methylated metabolites, such as monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)), induce cellular damage. nih.gov These investigations often focus on endpoints like lipid peroxidation, protein carbonylation, and oxidative DNA damage to elucidate the pathways of arsenic's adverse effects. nih.gov The study of arsenite-induced apoptosis and its modulation by cellular pathways like autophagy provides insights into fundamental cellular processes. nih.gov

In the field of analytical chemistry, the development of methods for the accurate speciation of arsenic is of paramount importance. acs.orgnih.gov Because the toxicity of arsenic is species-dependent, analytical techniques that can distinguish between arsenite (As(III)), arsenate (As(V)), and various organic arsenic species are essential for accurate risk assessment. oup.com Research in this area involves developing sophisticated methods, such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), to separate and quantify different arsenic species in various matrices, including atmospheric particulate matter and food. acs.orgnih.govoup.com

An in-depth examination of the synthesis of arsenite compounds, with a specific focus on the principles applicable to this compound, reveals a field grounded in fundamental inorganic reactions and advanced materials science techniques. The preparation of these materials is critical for various applications, demanding precise control over stoichiometry and purity.

Advanced Spectroscopic and Structural Characterization of Arsenite Species

Vibrational Spectroscopy Applications for Arsenite Molecular Structure (e.g., Raman, Infrared Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of the arsenite anion (AsO₃³⁻). The frequencies of vibrational modes are determined by the molecular geometry, bond strength, and atomic masses, offering a distinct fingerprint for the species. researchgate.net

The arsenite ion typically adopts a trigonal pyramidal geometry (C₃ᵥ point group symmetry), analogous to ammonia, due to the presence of a stereochemically active lone pair of electrons on the arsenic atom. This structure gives rise to four fundamental vibrational modes, all ofwhich are active in both Raman and Infrared spectroscopy. acs.org

Detailed spectroscopic studies on arsenous acid (H₃AsO₃), the protonated form of the arsenite ion, and other arsenite-containing materials provide key data on the expected vibrational frequencies. researchgate.netacs.org In aqueous solutions, As-O antisymmetric and symmetric stretches for arsenous acid have been observed at approximately 800 cm⁻¹ and 750 cm⁻¹, respectively. researchgate.net For solid-state arsenite compounds, the positions of these bands can shift. A general observation for arsenites is that the most intense IR absorption band corresponding to As-O stretching vibrations is found at wavenumbers below 700 cm⁻¹. researchgate.net

Vibrational ModeSymmetryApproximate Wavenumber (cm⁻¹)Spectroscopic ActivityDescription
ν₁ (A₁)Symmetric Stretch~750Raman (strong, polarized), IR (strong)Symmetric stretching of all As-O bonds.
ν₂ (A₁)Symmetric Bend (Umbrella)Not specifiedRaman (weak), IR (strong)Out-of-plane bending motion.
ν₃ (E)Antisymmetric Stretch~800Raman (strong, depolarized), IR (very strong)Degenerate asymmetric stretching of As-O bonds.
ν₄ (E)Antisymmetric BendNot specifiedRaman (strong), IR (strong)Degenerate in-plane bending or scissoring motion.

Table 1: Predicted and Observed Vibrational Modes for the Arsenite (AsO₃³⁻) Ion. Data compiled from theoretical predictions and experimental observations on related arsenite species. researchgate.netacs.org

X-ray Absorption Spectroscopy for Arsenite Coordination Environment (e.g., EXAFS, XANES)

X-ray Absorption Spectroscopy (XAS) is a premier, element-specific technique for determining the oxidation state and local coordination environment of arsenic in various materials. The method is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). msu.ru

XANES Analysis: The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. The energy position of the absorption edge (the "white line") is particularly sensitive to the arsenic oxidation state. For arsenite [As(III)], the white line energy is consistently lower than that for arsenate [As(V)]. msu.ru Studies on a range of arsenic compounds have placed the white line energy for As(III) species in the range of 11870.0 to 11871.7 eV. msu.rufigshare.com This is distinctly different from As(V) species, which appear at higher energies (11872.6–11875.3 eV). msu.rufigshare.com The shape and specific features of the XANES spectrum can also be indicative of the local crystal structure; for instance, solid arsenic trioxide (As₂O₃) exhibits a unique peak feature at 11882.8 eV that is not present in the spectrum of solid sodium arsenite, highlighting the influence of the crystal lattice. msu.ru

EXAFS Analysis: The EXAFS region provides quantitative information about the local atomic environment, including the type, number, and distance of neighboring atoms. For hydrated arsenite at neutral pH, EXAFS analysis reveals a nearest-neighbor coordination of approximately three oxygen atoms at an average bond length of 1.77 Å. nih.gov This is consistent with the trigonal pyramidal structure of the As(OH)₃ molecule. At a more basic pH, the coordination can change, showing one shorter As-O bond (1.69 Å) and two longer ones (1.82 Å). nih.gov EXAFS is instrumental in defining the precise interatomic distances that characterize the arsenite moiety.

TechniqueParameterCompound/SpeciesFindingReference
XANESWhite Line EnergyGeneral As(III) Species11870.0 - 11871.7 eV msu.rufigshare.com
XANESWhite Line EnergyGeneral As(V) Species11872.6 - 11875.3 eV msu.rufigshare.com
EXAFSAs-O Bond LengthHydrated Arsenite (neutral pH)~1.77 Å nih.gov
EXAFSCoordination Number (Oxygen)Hydrated Arsenite (neutral pH)~3 nih.gov

Table 2: Summary of X-ray Absorption Spectroscopy (XAS) Data for Arsenite [As(III)] Species.

Crystallographic Analysis of Arsenite-Containing Crystalline Structures

The fundamental building block in these structures is the arsenite [AsO₃]³⁻ anion, which forms a trigonal pyramid. In the crystal structure of the mineral karibibite (Fe₃³⁺(AsO₃)₄(OH)), for example, these AsO₃ trigonal pyramids are clearly resolved. conicet.gov.ar The structure consists of bands of Fe³⁺O₆ octahedra that are framed by chains of the AsO₃ pyramids. conicet.gov.ar In karibibite, the average As-O bond distance within the pyramidal units is 1.762 Å. conicet.gov.ar

Structural FeatureDescriptionExample CompoundKey Parameters
Fundamental UnitArsenite Anion (AsO₃³⁻)General ArsenitesTrigonal Pyramidal Geometry
Coordination of ArsenicThree-coordinate with OxygenKaribibiteAs³⁺ is bonded to three O atoms.
As-O Bond DistanceAverage length of the bond between arsenic and oxygen.Karibibite1.762 Å
Role of Lone PairStereochemically active 4s² electron pair.General ArsenitesInfluences the coordination geometry and crystal packing.

Table 3: Structural Characteristics of the Arsenite Group in Crystalline Materials. Data derived from studies on the mineral karibibite. conicet.gov.ar

Computational and Theoretical Investigations of Arsenite Chemistry

Density Functional Theory (DFT) Studies on Arsenite Electronic Structure and Bonding

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure of arsenite-containing compounds. acs.org DFT calculations allow for a detailed description of how electrons are distributed within the arsenite molecule and how this distribution governs its bonding characteristics. mdpi.comresearchgate.net

Research using DFT provides a molecular-level understanding of bonding through the analysis of charge density and electronic structure. mdpi.comresearchgate.net The geometric form of the arsenite molecule is a trigonal pyramid. researchgate.net DFT studies on arsenate, a related arsenic compound, have shown that orbital-based descriptions can be developed from such analyses. mdpi.com For instance, calculations on arsenate adsorption on alumina (B75360) surfaces revealed that the highest occupied molecular orbital (HOMO) has significant contributions from As d orbitals, indicating a partially-filled As d-band which influences its reactivity. mdpi.com

DFT calculations have been used to investigate the reaction energy profiles between various arsenicals, including arsenite, and biologically relevant functional groups like thiols, alcohols, and amines. acs.org These studies calculate the energy barriers for bond formation, providing insights into the relative reactivity and stability of these bonds. For example, DFT calculations using the uB3LYP method and the 6-31G(d) basis set have been employed to determine the transition state energy barriers for these reactions. acs.org

Combined experimental and theoretical studies on hydrated arsenite have determined key bonding parameters. At neutral pH, the arsenite ion features approximately three As-O bonds with an average bond length of 1.77 Å. scispace.comacs.orgnih.gov Under basic conditions, the bonding changes, showing one shorter As-O bond at 1.69 Å and two longer ones at 1.82 Å. scispace.comacs.orgnih.gov These theoretically supported findings are critical for understanding how arsenite interacts in aqueous environments. scispace.com

Table 1: As-O Bond Lengths in Hydrated Arsenite Determined by a Combination of Experimental and Theoretical Methods

Condition Number of As-O Bonds Average Bond Length (Å) Citation
Neutral pH ~3 1.77 scispace.com, acs.org, nih.gov

Molecular Modeling of Arsenite Speciation and Reactivity

Molecular modeling encompasses a range of computational techniques used to study how molecules interact and transform. For arsenite, these models are essential for understanding its speciation—the different forms it takes under various conditions—and its chemical reactivity. czen.org

The speciation of arsenite in water is highly dependent on pH. researchgate.net Quantum chemical studies, a form of molecular modeling, indicate that at neutral pH, the most stable form of arsenite in solution is the neutral molecule arsenious acid, As(OH)₃. scispace.comacs.orgnih.gov This finding has significant implications for how arsenite is transported and interacts in environmental and biological systems, suggesting that ionic transport may not be the primary mechanism for cellular uptake. scispace.comacs.org Molecular simulations have also been used to determine properties like diffusion coefficients for different arsenic species, which is crucial for understanding its mobility in the environment. nih.gov

The reactivity of arsenite has been modeled in various contexts. DFT calculations have been used to propose mechanisms for arsenite oxidation, a key process in its environmental fate and bioremediation. nih.gov For example, studies on the enzyme arsenite oxidase have used DFT to map out the reaction cycle, suggesting a nucleophilic attack by arsenite on the molybdenum active center of the enzyme. nih.gov

Modeling of arsenite adsorption onto mineral surfaces is another critical area of research. academie-sciences.fr On iron oxides like magnetite, arsenite is thought to adsorb onto Fe octahedral surface sites, forming monodentate trinuclear complexes at higher surface coverages. academie-sciences.fr The interaction and potential complexation of arsenite with pharmaceuticals in aqueous solutions are also being investigated using DFT calculations to understand the formation and stability of these emerging contaminants. acs.org

Quantum Chemical Approaches to Arsenite Coordination and Energetics

Quantum chemical methods provide a fundamental understanding of the forces and energies that dictate how arsenite coordinates with other atoms and molecules. These approaches are used to calculate optimized geometries, coordination numbers, and the thermodynamics of complex formation. nii.ac.jp

When arsenite adsorbs to mineral surfaces, its coordination changes. Spectroscopic data combined with DFT modeling has shown that arsenite can form both inner-sphere and outer-sphere complexes with iron (oxyhydr)oxides. nih.gov Specifically, on 6-line ferrihydrite, arsenite forms both mononuclear bidentate and binuclear bidentate complexes, which are characterized by different As(III)-Fe bond distances. nih.gov

Table 2: Calculated As(III)-Fe Interatomic Distances for Adsorbed Arsenite Complexes

Surface Complex Type As(III)-Fe Bond Distance (Å) Citation
Mononuclear Bidentate ~2.92–2.94 nih.gov

The energetics of these interactions are also a key focus of quantum chemical calculations. By calculating formation enthalpies and free energies, researchers can predict the spontaneity and stability of different arsenite-containing mineral structures. acs.org While many studies focus on arsenate, the methodologies are directly applicable to arsenite. These calculations help explain why certain mineral forms are favored under specific environmental conditions and are crucial for developing a predictive understanding of arsenic's environmental geochemistry. czen.orgacs.org

Redox Chemistry and Transformation Pathways of Arsenite

Oxidation Mechanisms of Trivalent Arsenite [As(III)] to Pentavalent Arsenate [As(V)]

The oxidation of As(III) to As(V) is a key process that can decrease the toxicity and mobility of arsenic in the environment. nih.govfrontiersin.org This transformation can occur through both chemical and biological pathways.

In aqueous environments, the chemical oxidation of arsenite can be initiated by several oxidants, including dissolved oxygen, hydrogen peroxide, and various mineral surfaces. The presence of iron and manganese minerals can significantly catalyze this process.

Role of Iron (Fe): Iron is a widely distributed element that plays a crucial role in the redox transformation of arsenic. acs.org In oxygenated solutions, particularly under circumneutral pH conditions, Fe(II) can induce the oxidation of As(III). acs.org The process involves the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals (•O₂H), hydroxyl radicals (•OH), and ferryl ion (Fe(IV)), which are potent oxidants of As(III). acs.orgnih.gov The oxidation can proceed through an intermediate As(IV) species, which is then further oxidized to As(V) by species like O₂, Fe(III), and Fe(IV). acs.orgnih.gov The presence of iron oxides, such as goethite, can also facilitate the photoinduced oxidation of As(III) to As(V), especially in the presence of dissolved oxygen. acs.org

Role of Manganese (Mn): Manganese oxides, like birnessite, are highly effective at oxidizing As(III) to As(V). escholarship.orgescholarship.org This oxidation can occur both with dissolved arsenite and with arsenite adsorbed onto the mineral surface. escholarship.orgescholarship.org

Photocatalytic Oxidation: Titanium dioxide (TiO₂) can act as a photocatalyst, promoting the rapid oxidation of As(III) to As(V) upon exposure to UV radiation. researchgate.netacs.org Studies suggest that superoxide radicals are the primary oxidants in this process. acs.org The reaction follows first-order kinetics and can lead to the complete oxidation of arsenite within minutes. researchgate.net

Oxidation by Other Chemical Species: Semiquinone radicals, which can be formed during the microbial or chemical reduction of humic substances, have been shown to be strong oxidants of arsenite. nih.govacs.org This oxidation is highly pH-dependent, with significantly more oxidation occurring at alkaline pH. nih.govacs.org Additionally, sulfite (B76179) (S(IV)) in the presence of cobalt-based metal-organic frameworks can generate sulfate (B86663) radicals (SO₄⁻•) that rapidly oxidize As(III) to As(V). bohrium.com

Oxidizing SystemKey OxidantsReaction ConditionsKey FindingsSource
Fe(II) / Dissolved Oxygen•O₂H, •OH, Fe(IV)Circumneutral pHAs(III) is oxidized via an As(IV) intermediate. acs.org
Goethite (Iron Oxyhydroxide)Dissolved Oxygen, Reactive Oxygen SpeciesPhotoirradiationPhotoinduced oxidation occurs, with a faster rate than with ferrihydrite. acs.org
Birnessite (Manganese Oxide)Surface Mn(IV)Aqueous solutionEffectively oxidizes As(III) both in solution and on the mineral surface. escholarship.orgescholarship.org
TiO₂ / UV LightSuperoxide Radicals (O₂⁻•)Aqueous suspensionRapid, first-order photocatalytic oxidation of As(III). researchgate.netacs.org
Humic Substances (Semiquinone Radicals)Semiquinone RadicalspH dependent (more effective at alkaline pH)Oxidizes As(III) to As(V), decreasing its toxicity. nih.govacs.org

A wide variety of microorganisms, including bacteria and archaea, can oxidize arsenite to arsenate. nih.govscielo.org.mx This process can serve as a detoxification mechanism and, for some microbes, as a way to generate energy for growth (chemolithoautotrophy). frontiersin.orgnih.gov

The key enzyme responsible for this transformation is arsenite oxidase . frontiersin.orgnih.govscielo.org.mx This enzyme is typically found in the periplasm of Gram-negative bacteria and is anchored to the membrane in Gram-positive bacteria. nih.gov Arsenite oxidase has been identified in numerous bacterial species isolated from arsenic-contaminated environments. nih.govscielo.org.mx

The genes encoding arsenite oxidase, most commonly aioA and aioB (also referred to as arx genes in some species), encode the large catalytic subunit and a small Rieske subunit, respectively. scielo.org.mxfrontiersin.org The expression of these genes is often induced by the presence of As(III). scielo.org.mx Some bacteria exhibit positive chemotaxis towards arsenite, which may be linked to their ability to use it for energy generation. frontiersin.org The arsenite oxidase from some organisms has also been shown to oxidize antimonite [Sb(III)]. asm.org

Microorganism TypeEnzyme SystemCellular LocationFunctionSource
Chemolithoautotrophic BacteriaArsenite Oxidase (AioBA or ARX)Periplasm or Membrane-boundEnergy generation and detoxification. frontiersin.orgnih.govfrontiersin.org
Heterotrophic BacteriaArsenite Oxidase (AioBA)PeriplasmPrimarily detoxification. frontiersin.orgnih.gov
Alcaligenes faecalisArsenite OxidaseNot specifiedEnzyme expression induced by As(III). scielo.org.mx

Reduction Mechanisms of Pentavalent Arsenate [As(V)] to Trivalent Arsenite [As(III)]

The reduction of arsenate to the more toxic arsenite is a critical step in the metabolic pathway of arsenic in many organisms and can also occur through chemical processes in the environment. nih.govoup.com

The chemical reduction of arsenate can be facilitated by various reducing agents present in the environment.

Reduction by Iron(II): In anoxic aqueous solutions, dissolved Fe(II) can reduce As(V) to As(III). bohrium.com This process is significant as it can increase the toxicity and mobility of arsenic. In systems containing both Fe(II) and oxygen, a dynamic equilibrium can exist where As(V) is reduced by Fe(II) and the resulting As(III) can be re-oxidized. bohrium.com

Reduction by Sulfides: In acidic conditions, sulfides can reduce As(V) to As(III), which is often a rate-limiting step before the precipitation of arsenic sulfides. researchgate.net

Reduction by Humic Substances: Hydroquinones, which are produced during the reduction of quinones in humic substances, are capable of reducing As(V) to As(III), particularly at neutral and acidic pH values. nih.govacs.org

Microorganisms have evolved enzymatic systems to reduce arsenate to arsenite, primarily as a detoxification strategy. nih.govoaji.net The resulting arsenite is then typically expelled from the cell. nih.gov There are two main types of arsenate reductase enzymes.

Cytoplasmic Arsenate Reductase (ArsC): This enzyme is part of the ars operon, which confers arsenic resistance to a wide range of microbes. nih.govnih.gov The ArsC enzyme reduces intracellular arsenate to arsenite, which is then pumped out of the cell by an arsenite efflux pump (ArsB). nih.govoup.com The reducing equivalents for this reaction are supplied by cellular thiols, such as glutathione (B108866) and glutaredoxin in E. coli, or thioredoxin in Staphylococcus aureus. nih.govoup.com

Respiratory Arsenate Reductase (Arr): Some anaerobic bacteria can use arsenate as a terminal electron acceptor in their respiratory chain, a process known as dissimilatory arsenate reduction. nih.govwikipedia.org This is catalyzed by a membrane-bound or periplasmic enzyme complex called arsenate reductase (ArrA/ArrB). nih.govwikipedia.org This process allows the organisms to conserve energy for growth. wikipedia.org

In some cases, the reduction of arsenate is facilitated by phosphorolytic-arsenolytic enzymes. oup.comoup.com These enzymes can form an "activated" arsenate ester that is more readily reduced by thiols like glutathione to form arsenite. oup.comoup.com

Interconversion Dynamics of Arsenic Species under Variable Environmental Conditions

The balance between arsenite and arsenate in the environment is dynamic and is controlled by a combination of physical, chemical, and biological factors. nih.gov

pH and Redox Potential (Eh): The speciation of inorganic arsenic is highly dependent on the pH and redox potential of the water. wikipedia.orgmdpi.com In oxygenated waters with a high redox potential, arsenate species (H₂AsO₄⁻ and HAsO₄²⁻) are predominant. wikipedia.orgmdpi.com Conversely, in anoxic (reducing) environments with a low redox potential, the uncharged arsenite species (H₃AsO₃) is the most common form. wikipedia.orgmdpi.com

Adsorption/Desorption on Mineral Surfaces: The interaction of arsenic with mineral surfaces, such as iron and manganese oxides, plays a major role in its mobility. escholarship.orgescholarship.orgepa.gov Arsenate tends to adsorb more strongly to these surfaces than arsenite. escholarship.org The processes of adsorption and desorption are reversible and influence the concentration of dissolved arsenic available for redox transformations. nih.govepa.gov For instance, the reductive dissolution of iron(III) minerals by microbes can release adsorbed arsenate into the water, where it can then be reduced to the more mobile arsenite. frontiersin.org

Influence of Co-occurring Solutes: The presence of other dissolved substances can affect arsenic's behavior. For example, phosphate, which is chemically similar to arsenate, can compete for adsorption sites on mineral surfaces, potentially leading to increased dissolved arsenic concentrations. bohrium.comwikipedia.org Organic matter, such as humic substances, can also complex with arsenic and influence its redox state through reactions with components like quinones. nih.govacs.orgnih.gov

The interplay of these factors creates a complex biogeochemical cycle for arsenic, where its speciation, and therefore its toxicity and mobility, are in constant flux. oup.comnih.gov

Complexation and Ligand Exchange Reactions of Arsenite

Coordination Chemistry of Arsenite with Inorganic Ligands

The interaction of arsenite with inorganic ligands is a key aspect of its environmental chemistry, particularly in aqueous systems and its association with minerals and organic matter. Studies involving natural organic matter (NOM) have provided insight into these mechanisms.

Arsenite has been shown to form ternary complexes with Fe(III) that is already complexed with NOM. acs.org Spectroscopic evidence reveals that as the iron content in materials like peat increases, arsenite increasingly forms complexes with the iron centers. acs.orgresearchgate.net These interactions result in the formation of:

Bidentate mononuclear complexes : where the arsenite ion binds to a single iron atom through two bridging oxygen atoms, with As–Fe distances measured between 2.88–2.94 Å. acs.orgresearchgate.net

Monodentate binuclear complexes : where the arsenite ion bridges two separate iron atoms, with As–Fe distances of 3.35–3.41 Å. acs.orgresearchgate.net

This process of forming ternary complexes is accompanied by a ligand exchange reaction. Arsenite displaces and exchanges with hydroxylic or phenolic groups on the natural organic matter, forming direct bonds with the organic structure (RAs–C = 2.70–2.77 Å). acs.orgresearchgate.net The stability and formation of these complexes are influenced by pH, with maximum complexation observed at basic pH levels (around 9.3). nih.gov This increased binding at higher pH is attributed to the deprotonation of functional groups on the organic matter, making them more available for binding. nih.gov

Surface complexation models, such as the Generalized Two-Layer Model (GTLM), assume that the primary interaction mechanism is a ligand exchange reaction between arsenate and hydroxyl surface groups on iron oxides. scielo.org.mx While arsenate can also participate in anion exchange reactions, particularly with sulfate (B86663) in minerals like schwertmannite, ligand exchange is considered a dominant process for inner-sphere complex formation. scielo.org.mx

Interactions of Arsenite with Biological Ligands and Biomolecules

The biological activity of arsenite is largely driven by its high affinity for thiol (sulfhydryl) groups, which are present in amino acids like cysteine and in various peptides and proteins. acs.orgnih.gov This interaction can lead to significant alterations in protein structure and function.

The stoichiometry of these complexes can vary. For instance, arsenite can form a particularly stable 2:3 complex with the dithiol cofactor dihydrolipoic acid (DHLA), exhibiting a stability constant (β) of approximately 10¹⁸. nih.govacs.org The interaction is not limited to simple binding; thiols can also mediate the reduction of pentavalent arsenic (arsenate) to trivalent arsenite, a critical step in its metabolism. oup.com The formation of an As(V)-thiol adduct makes the arsenic center more susceptible to reduction by a second thiol molecule. oup.com

Stability of Arsenite-Thiol Complexes
LigandComplex Stoichiometry (As:Ligand)Stability Constant (β)Reference
Glutathione (B108866) (GSH)Not Specified10⁶–10⁷ nih.govacs.org
Dihydrolipoic Acid (DHLA)2:3~10¹⁸ nih.govacs.org
Glutathione (GSH)AsL₃ (trigonal thiolate)1 x 10⁷ pnas.org

The amino acid cysteine is the primary target for arsenite binding in proteins due to its thiol side chain. rsc.org This interaction is the chemical basis for many of the biological effects of arsenic. nih.gov Arsenite typically forms three-coordinate, trigonal-pyramidal complexes by crosslinking three cysteine residues within a protein, though binding to two residues is also common. rsc.orgoup.com This binding can induce significant conformational changes, often leading to loss of protein function or altered interactions with other molecules. acs.orgnih.gov

A key example is the bacterial arsenic resistance (ars) operon, where several proteins are regulated by direct arsenite binding. pnas.org

ArsR : This repressor protein binds arsenite via three cysteine residues (Cys32, Cys34, and Cys37). nih.gov This binding causes a conformational change that leads to the dissociation of ArsR from DNA, inducing the expression of arsenic resistance genes. nih.govpnas.org

ArsD : This protein acts as a metallochaperone, binding arsenite and delivering it to the ArsA ATPase for efflux. acs.org It binds As(III) through cysteine residues Cys12, Cys13, Cys112, and Cys113. nih.gov

ArsA : This ATPase component of the efflux pump also binds arsenite at critical cysteine residues (Cys113, Cys172, Cys422), which is essential for its function. rsc.orgoup.com

In mammalian cells, arsenite targets proteins with specific structural motifs, particularly zinc fingers. Zinc fingers are protein domains stabilized by a zinc ion coordinated to cysteine and/or histidine residues. Arsenite can displace the zinc ion and bind to the cysteine thiolates, disrupting the protein's structure and function. researchgate.net This mechanism is implicated in the therapeutic effects of arsenic trioxide in treating acute promyelocytic leukemia (APL), where arsenite binds to cysteine residues in the PML-RARα fusion protein, triggering its degradation. rsc.orgoup.com Similarly, arsenite has been shown to bind to all three cysteine residues in the zinc finger of the DNA repair protein PARP-1. researchgate.net

Examples of Arsenite-Binding Proteins
ProteinOrganism/SystemBinding Site/ResiduesFunctional ConsequenceReference
ArsRE. coliCys32, Cys34, Cys37Dissociation from DNA, derepression of ars operon nih.gov
ArsDE. coliCys12, Cys13, Cys112, Cys113Functions as an arsenic metallochaperone acs.orgnih.gov
ArsA ATPaseE. coliCys113, Cys172, Cys422Facilitates arsenic efflux from the cell rsc.orgoup.com
Promyelocytic Leukemia (PML) ProteinHumanCysteine residues in zinc fingersInduces protein degradation; therapeutic effect in APL rsc.orgoup.com
PARP-1HumanAll three cysteines in a zinc finger domainDisruption of DNA repair function researchgate.net
Galectin-1 (GAL1)Chinese Hamster Ovary CellsCys16, Cys88Critical for arsenic binding capacity nih.gov

Thermodynamic parameters for the adsorption of arsenite onto iron hydroxide (B78521) precipitates show that the process is spontaneous and exothermic. mdpi.com

Gibbs Free Energy (ΔG°) : Negative values at various temperatures indicate that the adsorption process is spontaneous. mdpi.com

Enthalpy (ΔH°) : A negative value of -55.188 kJ/mol was observed for As(III), confirming the exothermic nature of the binding and suggesting chemisorption as a major mechanism. mdpi.com

Entropy (ΔS°) : Positive values indicate that randomness at the solid-liquid interface increases during the adsorption process. mdpi.com

Kinetic studies of arsenite binding show that the initial interaction is often rapid. For instance, the biosorption of arsenite onto various materials shows a fast initial uptake, with equilibrium being established in under 180 minutes. nih.gov Kinetic models often fit a pseudo-second-order model well, which suggests that the rate-limiting step may be chemical sorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.govmdpi.com

Thermodynamic Parameters for Arsenite Adsorption on Ferric Hydroxide
ParameterValue for As(III)InterpretationReference
ΔG° (Gibbs Free Energy)NegativeSpontaneous reaction mdpi.com
ΔH° (Enthalpy)-55.188 kJ/molExothermic process, chemisorption mdpi.com
ΔS° (Entropy)PositiveIncreased randomness at the solid-liquid interface mdpi.com

Analytical Chemistry and Speciation Methods for Arsenite

Chromatographic Techniques for Arsenite Speciation

Chromatography is a fundamental technique for separating different arsenic species before their detection and quantification. researchgate.net Various chromatographic methods, including anion exchange, cation exchange, reversed-phase, and ion pair chromatography, are utilized to effectively separate arsenic compounds based on their physicochemical properties. researchgate.net

Liquid Chromatography (LC) Coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

The combination of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is considered the most powerful and widely used technique for arsenic speciation. rsc.orguliege.be This hyphenated method offers high sensitivity, accuracy, and the capability to determine multiple arsenic species simultaneously. nih.govrsc.org

LC-ICP-MS is recognized as the gold standard for comprehensive arsenic speciation analysis. nih.gov It allows for the separation and quantification of various arsenic species, including arsenite (AsIII), arsenate (AsV), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). nih.gov Researchers have optimized chromatographic conditions to achieve baseline separation of these species in under 12-15 minutes. nih.govtaylorfrancis.com More recent developments using Ultra-High Performance Liquid Chromatography (UHPLC) have further reduced analysis time to as little as 5 minutes per sample, offering a more cost-effective approach in terms of instrument running costs and energy consumption. taylorfrancis.com

The sensitivity of LC-ICP-MS is a key advantage, with detection limits typically in the range of 0.1 to 0.5 µg/L for various arsenic species. taylorfrancis.comresearchgate.net One study reported detection limits ranging from 0.15 to 0.27 μg/L for four major arsenic metabolites. nih.gov This high sensitivity makes it suitable for analyzing trace levels of arsenic in environmental and biological samples. rsc.org

Performance Characteristics of LC-ICP-MS Methods for Arsenic Speciation
Arsenic SpeciesChromatography TypeSeparation Time (min)Limit of Detection (LOD) (µg/L)Reference
As(III), As(V), MMA, DMA, AsC, AsBHPLC<12- nih.gov
As(III), As(V), DMA, MMAUHPLC50.3-0.5 taylorfrancis.com
As(III), As(V), DMA, MMAAnion-exchange HPLC90.1-0.3 researchgate.net
As(III), As(V), DMA, MMAHPLC160.15-0.27 nih.gov
As(III), As(V), AsB, DMA, MMA, AsCIC~20.0028-0.0060 rsc.org

Ion Chromatography (IC) for Arsenite Separation

Ion chromatography (IC) is a well-established technique for separating inorganic arsenic species, which exist as anions in water: arsenite (AsO₃³⁻) and arsenate (AsO₄³⁻). oup.com The method typically employs an anion exchange stationary phase to separate the two species. oup.com

One approach for simultaneous determination uses a Dionex IonPac AS23 anion exchange column, where arsenite is detected by amperometry and arsenate by suppressed conductivity. nickgirls.com This method demonstrated good sensitivity, with detection limits of 2.0 µg/L for arsenite and 30.0 µg/L for arsenate. researchgate.net

A challenge in IC is that detecting arsenite using non-suppressed conductivity may not achieve the required sensitivity. oup.com To overcome this, a sample preparation step can be employed where arsenite is oxidized to arsenate using an oxidizing agent like potassium permanganate (B83412). oup.com The total arsenate is then determined, and the original arsenite concentration is calculated by difference from the initially measured arsenate. oup.com While both HPLC and IC are suitable for arsenic speciation, IC can offer distinct advantages for this specific application. thermofisher.com

Detection Methods and Limits in Ion Chromatography for Arsenic Speciation
AnalyteDetection MethodLimit of Detection (LOD) (µg/L)Reference
ArseniteAmperometry2.0 researchgate.net
ArsenateSuppressed Conductivity30.0 researchgate.net
Arsenate (As(V))Suppressed Conductivity0.6 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Arsenite Analysis

Gas chromatography-mass spectrometry (GC-MS) is another effective technique for arsenic speciation, but it requires a chemical modification step called derivatization. nih.govd-nb.info This process converts non-volatile arsenic compounds, like arsenite, into volatile derivatives that can be analyzed by GC. nih.govyoutube.com

A common derivatizing reagent is 2,3-dimercapto-1-propanol, also known as British Anti-Lewisite (BAL). nih.govjst.go.jp The arsenic compounds, after reduction to the trivalent state, are reacted with BAL to form stable, volatile derivatives. jst.go.jp These derivatives are then separated by the GC and detected by the MS. nih.gov GC-MS combines the high separation efficiency of gas chromatography with the high sensitivity and identification capabilities of mass spectrometry. nih.gov

The method has been validated for the simultaneous determination of inorganic arsenic and its metabolites in various matrices, including urine and soil. nih.govjst.go.jp Studies have shown excellent linearity and low detection limits, typically around 0.2 µg/l for each arsenic species in urine. jst.go.jp This makes GC-MS a robust, selective, and cost-effective alternative to LC-ICP-MS for routine analyses. jst.go.jp

Performance of a Validated GC-MS Method for Arsenic Species in Urine
ParameterValueReference
Derivatizing Reagent2,3-dimercapto-1-propanol (BAL) jst.go.jp
Linear Range1–100 µg/l jst.go.jp
Limit of Detection (LOD)0.2 µg/l jst.go.jp
Limit of Quantification (LOQ)1 µg/l jst.go.jp
Recoveries96–112% jst.go.jp

Spectroscopic Detection and Quantification of Arsenite

Spectroscopic techniques are widely used for the detection and quantification of arsenic, offering high sensitivity and precision. These methods are often coupled with sample introduction techniques like hydride generation to enhance performance.

Atomic Absorption/Fluorescence Spectroscopy (AAS, AFS) in Arsenite Analysis

Atomic Absorption Spectroscopy (AAS) and Atomic Fluorescence Spectroscopy (AFS) are common techniques for arsenic determination. nih.gov Both methods are often coupled with a hydride generation (HG) system. nih.govbrooksapplied.com In this process, arsenic compounds in the sample are chemically reduced to form volatile arsenic hydride (arsine, AsH₃). usda.gov This gaseous hydride is then purged from the sample and carried to a heated quartz cell in the spectrometer for atomization and detection. brooksapplied.comusda.gov

EPA Method 1632, for example, uses hydride generation cryogenic trapping AAS (HG-CT-AAS). brooksapplied.com By adjusting the pH during hydride generation, different arsenic species can be selectively converted to their hydrides, separated, and detected. brooksapplied.com

Studies comparing AFS and AAS have demonstrated the superiority of AFS for arsenic determination. nih.govresearchgate.net AFS offers better precision and sensitivity. nih.govresearchgate.net One study developed a rapid HG-AFS method that could perform a determination in less than 2 minutes and showed a linear response up to 50 µg/l with a coefficient of variation less than 4% at 5 µg/l. nih.govresearchgate.net AFS is capable of measuring hydride-forming elements, including arsenic, at parts per trillion (ppt) levels. aurora-instr.com

Inductively Coupled Plasma Optical Emission/Mass Spectrometry (ICP-OES, ICP-MS)

Inductively Coupled Plasma (ICP) techniques, including Optical Emission Spectrometry (OES) and Mass Spectrometry (MS), are powerful tools for arsenic analysis. spectroscopyonline.com The extremely high temperatures in the argon plasma minimize many of the chemical interferences found in other methods. spectroscopyonline.com

ICP-OES can detect arsenic, but for the low concentrations typically found in environmental and food samples (ng/mL range), ICP-MS is the preferred method due to its superior sensitivity. thermofisher.com

ICP-MS is the method of choice for routine, low-level multielement analysis. spectroscopyonline.com However, arsenic, being a monoisotopic element (⁷⁵As), is prone to spectral interferences in ICP-MS. thermofisher.com A significant interference is the formation of the polyatomic ion ⁴⁰Ar³⁵Cl⁺, which has the same mass-to-charge ratio as arsenic and can lead to falsely elevated results, especially in samples with high chloride content. thermofisher.com Advanced ICP-MS systems, such as those with collision/reaction cells or triple quadrupole technology (ICP-MS/MS), have been developed to effectively remove these interferences, allowing for the accurate determination of arsenic even in complex sample matrices. thermofisher.comspectroscopyonline.com

Electrochemical and Sensor-Based Methods for Arsenite Detection

Electrochemical methods are frequently employed for the detection of arsenite due to their simplicity, cost-effectiveness, and potential for portable, in-field analysis. A prominent technique is Anodic Stripping Voltammetry (ASV), which involves a two-step process: the reduction and preconcentration of As(III) onto the electrode surface (as As(0)), followed by the electrochemical stripping (oxidation) of the deposited arsenic, which generates a measurable current proportional to its concentration. Variations of this method, such as Linear Sweep Anodic Stripping Voltammetry (LSASV), are utilized to enhance detection capabilities.

The performance of electrochemical methods is highly dependent on the working electrode material. To improve sensitivity, selectivity, and resistance to interference from other substances in water samples, electrode surfaces are often modified with nanomaterials. Materials such as gold nanoparticles (AuNPs), silica (B1680970) nanoparticles (SiNPs), and carbon nanotubes have been shown to enhance the analytical signal for arsenite. For instance, a glassy carbon electrode modified with electrodeposited gold nanoparticles achieved a limit of detection (LOD) of 0.0096 ppb for As(III). Similarly, a screen-printed carbon electrode (SPCE) modified with a combination of silica and gold nanoparticles (SiNPs/AuNPs) demonstrated a detection limit of 5.6 ppb.

Table 1: Examples of Electrochemical Methods for Arsenite Detection

Analytical Method Electrode Material/Modification Linear Range Limit of Detection (LOD)
Linear Sweep Anodic Stripping Voltammetry (LSASV) Silica Nanoparticles (SiNPs) on Screen-Printed Carbon Electrode (SPCE) 5 to 30 µg/L 6.2 µg/L
Anodic Stripping Voltammetry (ASV) Gold Nanoparticles (AuNPs) on Glassy Carbon Electrode Not Specified 0.0096 ppb
Linear Sweep Anodic Stripping Voltammetry (LSASV) Silica/Gold Nanoparticles (SiNPs/AuNPs) on Screen-Printed Carbon Electrode (SPCE) 10 to 100 ppb 5.6 ppb
Anodic Stripping Voltammetry (ASV) Graphene on Screen-Printed Carbon Electrode (GH-SPCE) Not Specified 0.28 µg/L
Anodic Stripping Voltammetry (ASV) Gold Modified Boron-Doped Diamond Electrode (BDDE) Not Specified 2.3 µg/L

Beyond traditional electrochemical techniques, a variety of sensor-based methods have been developed for rapid and specific arsenite detection. These often rely on biological recognition elements or novel material properties.

Biosensors utilize biological components, such as proteins or whole cells, to detect target analytes. Whole-cell biosensors have been engineered using microorganisms like Escherichia coli. These biosensors typically contain a regulatory protein (e.g., ArsR) that binds arsenite, triggering the expression of a reporter gene which produces a measurable signal, such as fluorescence or an electrochemical response. Modifications to the promoter region of the regulatory circuit have been shown to increase sensitivity, leading to detection limits as low as approximately 10 nM.

Optical and Colorimetric Sensors represent another major category. Many of these sensors are based on the unique optical properties of noble metal nanoparticles, such as gold (AuNPs) and silver (AgNPs). The detection principle often involves the aggregation of these nanoparticles in the presence of arsenite, which causes a distinct color change that can be observed visually or measured with a spectrophotometer. Metal oxide nanoparticles, including Fe₃O₄ and CeO₂, have also been functionalized for use in colorimetric and fluorescence-based arsenite sensors.

Table 2: Examples of Sensor-Based Methods for Arsenite Detection

Sensor Type Principle of Operation Limit of Detection (LOD)
Whole-Cell Biosensor (E. coli) Arsenite-induced expression of a reporter gene (e.g., fluorescence). ca. 10 nM
Metal Oxide Nanoparticle Sensor (Fe₃O₄@Au) Colorimetric change based on nanoparticle aggregation. 0.86 ppb
Metal Oxide Nanoparticle Sensor (CeO₂) Fluorescence quenching of a DNA probe displaced by arsenite. ~0.095 ppb (10-fold less than Fe₃O₄)
Cytochrome c Biosensor Electrochemical detection of interaction between Cyt c and arsenite. 1.6–4.3 mg/L

Sample Preparation and Preservation for Arsenite Speciation Analysis

The stability of chemical species during sample handling and storage is a critical prerequisite for obtaining reliable and accurate results in arsenite speciation analysis. The ratio of arsenite (As(III)) to arsenate (As(V)) can be altered by various factors, including redox conditions, pH, microbial activity, and interaction with other matrix components like iron. Therefore, meticulous sample preparation and preservation are essential to maintain the integrity of the arsenic species from collection to analysis.

Sample Preparation often begins with filtration in the field, typically using a 0.45 µm filter. This step is crucial for removing suspended particulate matter and microorganisms that can cause interconversion of arsenic species. For some methods, solid-phase extraction (SPE) cartridges are used to separate As(III) and As(V) in the field. For example, a sample can be passed through a selective adsorbent that retains As(V), allowing the filtrate to be collected for the analysis of As(III). Chemical treatments may also be part of the preparation; one method involves oxidizing As(III) to As(V) with potassium permanganate to determine total inorganic arsenic, with the As(III) concentration then calculated by the difference from the initial As(V) measurement.

Sample Preservation aims to stabilize the arsenic species for the duration between collection and analysis. Key preservation strategies include:

Refrigeration and Dark Storage: Storing samples at low temperatures (typically 4°C) and in the dark is a fundamental step. Refrigeration slows down both microbial activity and the rate of chemical reactions, while dark conditions prevent photochemical reactions that could alter speciation. For longer-term storage, freezing at -20°C has been shown to be effective for urine samples for up to 6 months.

Chemical Preservation: The addition of chemical preservatives is often necessary, though the choice of agent depends on the sample matrix and the analytical method.

Acidification: While strong acidification is not recommended for some matrices like urine, the addition of acids like hydrochloric acid (HCl) is a common practice for water samples. Acidification helps to suppress the precipitation of iron and manganese, which can adsorb arsenic species.

Chelating Agents: Disodium ethylenediaminetetraacetic acid (EDTA) is frequently used as a preservative, particularly in water samples with high iron content. EDTA complexes with metal ions like Fe(II), inhibiting their ability to oxidize As(III). Studies have shown that 10 mM EDTA can stabilize As(III) for at least 30 days in water samples with iron concentrations below 1,000 µg/L. Other agents like citric acid have also been tested and found to preserve arsenite for 6 to 12 days in natural water samples.

The appropriate holding time for a sample is highly dependent on the matrix and the preservation method used. For urine samples stored at 4°C or -20°C, arsenic species have been found to be stable for up to 2 months without additives. For water samples, holding times of 15 to 30 days have been suggested when preserved with EDTA and stored at 4°C.

Table 3: Summary of Preservation Conditions for Arsenic Speciation Analysis

Sample Matrix Preservation Method Temperature Recommended Holding Time
Human Urine No additives required. 4°C or -20°C Up to 2 months
Human Urine No additives required. -20°C Up to 6 months
Aqueous Standards None specified. 4°C As(III) and As(V) stable for up to 4 weeks
Water 10 mM EDTA, stored in the dark. 4°C At least 30 days (for Fe < 1,000 µg/L)
Water 2.5 mM EDTA, stored in the dark. 4°C Up to 15-30 days
Water Citric Acid / Acetic Acid Room Temperature At least 6 days

Table 4: Mentioned Chemical Compounds

Compound Name
Tripotassium arsenite
Arsenite
Arsenate
Hydrochloric acid
Gold
Silver
Iron(II)
Iron(III)
Potassium permanganate
Disodium ethylenediaminetetraacetic acid (EDTA)
Citric acid
Acetic acid
Monomethylarsonic acid
Dimethylarsinic acid
Arsenobetaine
Sodium azide
Benzoic acid
Benzyltrimethylammonium chloride

Environmental Geochemistry and Biogeochemical Cycling of Arsenite

Geochemical Controls on Arsenite Mobility and Speciation in Aquatic and Terrestrial Environments

The movement and chemical form of arsenite in soils, sediments, and water are dictated by various abiotic factors. These controls determine whether arsenite remains dissolved and mobile, or is sequestered in the solid phase.

The hydrogen ion concentration (pH) and the measure of the tendency of a chemical species to acquire electrons (redox potential or Eh) are primary drivers of arsenite's behavior in the environment. scispace.commdpi.comsemanticscholar.orgscispace.com Arsenite (As(III)) and arsenate (As(V)) are the predominant inorganic forms of arsenic, and their relative stability is highly dependent on the prevailing pH and redox conditions. scispace.com

Under moderately reducing conditions and at a pH range of 4 to 10, arsenite and arsenate can be comparable in thermodynamic stability. mdpi.com However, arsenite tends to be the dominant species at a pH slightly below 7 and a redox potential slightly more negative than 0 V. mdpi.com Conversely, arsenate is the more stable form in oxidizing environments and at alkaline pH. mdpi.comusgs.gov The solubility of arsenic is significantly affected by these transformations. scispace.comsemanticscholar.org At high redox potentials (200-500 mV), arsenic solubility is generally low, with arsenate being the major dissolved species. scispace.comscispace.com As conditions become more reducing (0 to 100 mV), the dissolution of iron oxyhydroxides can release associated arsenic. scispace.comscispace.com A significant increase in soluble arsenic, up to 13-fold, can occur as the redox potential drops to -200 mV. scispace.comscispace.com

The mobility of arsenite is also pH-dependent. Trivalent arsenite is stable under moderately reducing conditions, and its adsorption tends to increase with increasing pH. usgs.gov

Table 1: Influence of pH and Redox Potential on Arsenic Speciation and Mobility

Parameter Condition Predominant Arsenic Species General Mobility
Redox Potential (Eh) Oxidizing (> +200 mV) Arsenate (As(V)) Low
Moderately Reducing (0 to +100 mV) Arsenate (As(V)) / Arsenite (As(III)) Increases with decreasing Eh
Reducing (< 0 mV) Arsenite (As(III)) High
pH Acidic (< 7) H₃AsO₃ (Arsenite) Adsorption decreases at very low pH
Neutral to Alkaline (> 7) H₂AsO₃⁻, HAsO₃²⁻ (Arsenite) Adsorption generally increases

This table provides a simplified overview. Actual behavior is influenced by the complex interplay of both pH and Eh, along with other geochemical factors.

Adsorption, the accumulation of atoms or molecules on a surface, is a key process controlling the transport of arsenic in groundwater and soil systems. usgs.gov Arsenite mobility is significantly limited by its adsorption onto the surfaces of various materials.

Hydrous oxides of iron, aluminum, and manganese, as well as clay minerals, are important adsorbents for arsenic. usgs.gov Iron oxyhydroxides, in particular, play a crucial role in sequestering arsenite from the aqueous phase. nih.govnih.govresearchgate.net The process often involves the formation of inner-sphere bidentate surface complexes. researchgate.net However, under reducing conditions, the dissolution of these iron minerals can lead to the release of previously adsorbed arsenic, a major mechanism for arsenic mobilization in groundwater. nih.govresearchgate.netmonobasinresearch.org

Organic matter also influences arsenite adsorption. Dissolved organic carbon (DOC) can compete with arsenite for adsorption sites on mineral surfaces, potentially increasing its mobility and bioavailability. researchgate.net Studies have shown that humic and fulvic acids can decrease arsenite adsorption on goethite, an iron oxyhydroxide. researchgate.net The addition of organic amendments to soils can have varied effects; in some cases, it can reduce arsenic adsorption, particularly in mining-affected soils, while in others, it can enhance the low adsorption capacity of agricultural soils. researchgate.net

Desorption, the release of an adsorbed substance, is also a critical factor. The retention of arsenite is often hysteretic, meaning that it is not easily released back into solution, indicating irreversible or slowly reversible adsorption processes. acs.org Increased methyl substitution on the arsenic atom has been shown to increase the ease of its release from iron oxide surfaces. tamu.edu

Microbial Transformations in the Arsenic Biogeochemical Cycle

Microorganisms are key players in the global arsenic cycle, mediating a variety of biotransformations that significantly impact the speciation, mobility, and toxicity of arsenic. lidsen.comresearchgate.netoup.com These transformations are often linked to other major biogeochemical cycles, such as those of carbon, iron, nitrogen, and sulfur. nih.gov

Microbes have evolved metabolic pathways that utilize different arsenic species as either electron donors or acceptors for energy generation or as a detoxification mechanism.

Arsenite Oxidation: The biological oxidation of the more toxic arsenite (As(III)) to the less toxic arsenate (As(V)) is a significant detoxification process and can also provide energy for some microorganisms. frontiersin.org This process is catalyzed by the enzyme arsenite oxidase (AioBA). frontiersin.org Numerous arsenite-oxidizing bacteria have been identified, including both heterotrophic and chemolithoautotrophic species. monobasinresearch.orgmdpi.com These organisms can use oxygen or nitrate (B79036) as the final electron acceptor in this process. monobasinresearch.orgfrontiersin.org The resulting arsenate can then be more effectively adsorbed onto mineral surfaces or precipitated, reducing its mobility. mdpi.com

Arsenate Reduction: Microbial reduction of arsenate to arsenite can enhance arsenic's toxicity and mobility. oup.com There are two primary pathways for this process:

Detoxification Reduction: This pathway is encoded by the ars operon and occurs in the cytoplasm. oup.com The enzyme ArsC reduces arsenate to arsenite, which is then expelled from the cell by an efflux pump, ArsB. monobasinresearch.org This is a widespread resistance mechanism in prokaryotes. monobasinresearch.org

Dissimilatory (Respiratory) Reduction: In this anaerobic process, some bacteria use arsenate as a terminal electron acceptor for respiration, similar to how other organisms use oxygen. mdpi.comoup.com This process is mediated by a periplasmic enzyme, dissimilatory arsenate reductase (ArrA), encoded by the arrA gene. mdpi.comoup.com This pathway is considered more relevant to the release of solid-phase arsenic into the environment as it releases arsenite extracellularly. oup.com

Biomethylation is a process where microorganisms add methyl groups to inorganic arsenic. This transformation is a crucial part of the arsenic biogeochemical cycle. frontiersin.org The process, often referred to as the Challenger pathway, involves the alternating reduction of pentavalent arsenic to trivalent forms, followed by the addition of a methyl group. nih.govmdpi.com The enzyme arsenite S-adenosylmethionine methyltransferase (ArsM) catalyzes the methylation of arsenite. researchgate.netfrontiersin.org This can lead to the formation of various methylated species, including monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and volatile trimethylarsine (B50810) (TMA). nih.gov While historically considered a detoxification pathway, some methylated intermediates, such as methylarsenite (MAs(III)), can be more toxic than inorganic arsenite. frontiersin.orgfrontiersin.org

Conversely, some microbes can also perform demethylation, breaking down methylated arsenic compounds back into inorganic forms. nih.gov This process can occur in multiple steps, with different microorganisms potentially responsible for different stages. nih.gov For instance, some bacteria can demethylate DMA(V) to MMA(V), while others can further demethylate MMA(V) to inorganic arsenic. nih.gov The gene arsI has been identified to encode a C-As lyase that can demethylate methylated arsenic species. frontiersin.orgnih.gov The balance between methylation and demethylation influences the concentration and form of arsenic in the environment. acs.org

Table 2: Key Microbial Arsenic Transformation Pathways

Process Key Enzyme/Gene System Input Species Output Species Environmental Significance
Arsenite Oxidation AioBA Arsenite (As(III)) Arsenate (As(V)) Detoxification, Immobilization
Arsenate Reduction (Detoxification) ArsC (ars operon) Arsenate (As(V)) Arsenite (As(III)) Cellular Resistance, Mobilization
Arsenate Reduction (Respiration) ArrA (arr genes) Arsenate (As(V)) Arsenite (As(III)) Energy Generation, Mobilization
Methylation ArsM Arsenite (As(III)) MMA, DMA, TMA Volatilization, Altered Toxicity
Demethylation ArsI MMA, DMA Arsenite/Arsenate Mineralization of Organic As

The microbial metabolism of arsenic is genetically encoded, with specific gene systems responsible for the various transformation pathways.

ars Operons: The ars operon is a primary genetic system that confers resistance to arsenic in many bacteria. wikipedia.orgtaylorandfrancis.com A typical ars operon includes several key genes:

arsR : Encodes a repressor protein that controls the transcription of the operon. In the presence of arsenite, the repressor is released, and the genes are expressed. wikipedia.orgasm.orgfrontiersin.org

arsC : Codes for an arsenate reductase enzyme that converts intracellular arsenate to arsenite. monobasinresearch.orgwikipedia.org

arsB : Encodes a membrane efflux pump that expels arsenite from the cell. monobasinresearch.orgfrontiersin.org

arsA : Often present with arsB, it encodes an ATPase that provides energy for the efflux pump. wikipedia.org

arsD : Encodes a chaperone protein that transfers arsenite to the ArsA ATPase, enhancing the efficiency of the efflux pump. wikipedia.orgasm.org

arr Genes: The arr genes encode the components for dissimilatory arsenate respiration. The key gene is arrA , which codes for the catalytic subunit of the respiratory arsenate reductase. oup.com This enzyme is located in the periplasm and allows the organism to use arsenate as an electron acceptor for anaerobic respiration, directly linking arsenic transformation to cellular energy production. oup.com The expression of the arr operon is also induced by the presence of arsenite, often regulated by an ArsR-type repressor. asm.org

These genetic systems highlight the sophisticated mechanisms microbes have evolved to cope with and utilize arsenic, playing a central role in driving the biogeochemical cycling of arsenite in the environment.

Geochemical Modeling of Arsenic Species Distribution in Natural Systems

Geochemical modeling is an essential tool for understanding and predicting the distribution, mobility, and fate of arsenic species, such as arsenite, in natural systems. When tripotassium arsenite is introduced into the environment, it dissolves and dissociates, releasing potassium ions and arsenite (As(III)) oxyanions. The subsequent behavior of arsenite is governed by a complex interplay of chemical and physical processes that can be simulated using sophisticated computer models. These models integrate thermodynamic data, chemical kinetics, and hydrological transport parameters to forecast how arsenite partitions between aqueous and solid phases under various environmental conditions.

At the core of these models are fundamental thermodynamic principles that describe the state of chemical equilibrium. The distribution of aqueous arsenite species is primarily a function of pH and the system's redox potential (Eh). nih.govusgs.gov In typical groundwaters with pH values between 6.5 and 8.5, arsenite exists predominantly as the neutral molecule, arsenious acid (H₃AsO₃), under reducing conditions. nih.gov This lack of charge contributes to its high mobility in subsurface environments. researchgate.net Geochemical models use thermodynamic constants, such as the dissociation constants (pKa) of arsenious acid, to calculate the concentration of each relevant arsenite species at a given pH.

Interactive Table: Thermodynamic Data for Aqueous Arsenite Species
ReactionpKa (25 °C)
H₃AsO₃ ⇌ H₂AsO₃⁻ + H⁺9.23
H₂AsO₃⁻ ⇌ HAsO₃²⁻ + H⁺12.13
HAsO₃²⁻ ⇌ AsO₃³⁻ + H⁺13.40

Data sourced from IARC Publications. who.int

Detailed Research Findings

Research into geochemical modeling of arsenite consistently highlights adsorption onto mineral surfaces as the predominant mechanism controlling its transport in groundwater systems. usgs.gov Hydrous oxides of iron, particularly ferrihydrite and goethite, are key adsorbents due to their high surface area and reactivity. usgs.govdss.go.th

Surface Complexation Models (SCMs)

To accurately simulate adsorption, geochemical models employ surface complexation models (SCMs). These models provide a molecular description of the adsorption process by defining specific chemical reactions between the dissolved arsenite and the reactive functional groups on the mineral surface. usgs.gov The Diffuse Layer Model (DLM) is a common SCM used for this purpose. It mathematically describes the formation of inner-sphere surface complexes, where the arsenite ion binds directly to the iron oxide surface. researchgate.net

Modeling studies have shown that arsenite adsorption on iron oxides increases with increasing pH, in contrast to arsenate (As(V)), which shows decreasing adsorption with higher pH. usgs.gov This behavior is critical for predicting arsenic mobility. For instance, a shift to more alkaline conditions could enhance the binding of arsenite to aquifer sediments, thereby retarding its movement in groundwater.

The accuracy of SCMs depends on well-defined surface complexation constants derived from experimental data. hydrochemistry.eu These constants quantify the binding strength of different arsenite species to the mineral surface.

Interactive Table: Example Surface Complexation Reactions for Arsenite on Ferrihydrite (DLM)
ReactionLog K (Equilibrium Constant)
≡FeOH + H₃AsO₃ ⇌ ≡FeH₂AsO₃ + H₂OVaries by study
≡FeOH + H₃AsO₃ ⇌ ≡FeOAsO₂H⁻ + H⁺ + H₂OVaries by study

Note: ≡FeOH represents a reactive hydroxyl functional group on the surface of ferrihydrite. The Log K values are optimized based on experimental adsorption data and can differ between specific models and datasets. researchgate.net

Reactive Transport Modeling

The most advanced geochemical models are reactive transport models, which couple chemical reaction calculations with solute transport equations. usgs.gov Software such as PHREEQC is widely used to simulate the advection, dispersion, and chemical reactions of arsenite as it moves through an aquifer or soil column. researchgate.netusgs.gov These models can simulate complex scenarios, such as the mobilization of naturally occurring arsenic due to changes in redox conditions. For example, the injection of organic carbon to remediate other contaminants can stimulate microbial activity, leading to reducing conditions. caltech.edu This, in turn, can trigger the reductive dissolution of iron oxides, releasing previously adsorbed arsenic, primarily as mobile arsenite, into the groundwater. researchgate.netresearchgate.net

Reactive transport models have successfully explained the evolution of water chemistry in aquifers, including the trends in pH and arsenic concentrations. usgs.gov Model simulations demonstrate that reductive dissolution of iron (hydr)oxides is often the dominant mechanism for liberating arsenic into groundwater, rather than simple desorption caused by changes in water chemistry. researchgate.netresearchgate.net The models can also account for competing ions, such as phosphate, which can displace adsorbed arsenite from mineral surfaces, further enhancing its mobility. usgs.gov

The following table provides context on the concentrations of arsenic found in various natural water systems, which serve as inputs or validation points for geochemical models.

Interactive Table: Typical Concentrations of Total Arsenic in Natural Waters
Water Body TypeTypical Concentration Range (µg/L)
Unpolluted Rivers & Lakes< 1 to 10
Open Ocean Seawater1.0 to 1.8
Groundwater (Background)< 0.5 to 10
Groundwater (High Arsenic Areas)Can exceed 5000

Data compiled from multiple sources. nih.govmdpi.com

Cellular and Molecular Interactions of Arsenite Excluding Direct Toxicity/clinical Effects

Arsenite Transmembrane Transport Mechanisms

The movement of arsenite across cellular membranes is a critical first step in its cellular activity. This process is mediated by several families of transport proteins, which facilitate both the uptake and efflux of this metalloid.

Aquaglyceroporins, a subfamily of aquaporins, are primary channels for arsenite uptake into cells. In mammals, Aquaporin 7 (AQP7) and Aquaporin 9 (AQP9) have been identified as significant conduits for arsenite entry. nih.govresearchgate.net Studies using Xenopus laevis oocytes have demonstrated that expression of either AQP7 or AQP9 leads to a notable increase in arsenite permeability. researchgate.net Similarly, in the yeast Saccharomyces cerevisiae, the aquaglyceroporin Fps1p facilitates the uptake of arsenite. nih.govresearchgate.net The bacterial homolog, GlpF, also serves a similar function in Escherichia coli. researchgate.net The disruption of these channels has been shown to confer increased tolerance to arsenite, highlighting their crucial role in its uptake. nih.govresearchgate.net For instance, a yeast strain with a deleted FPS1 gene exhibits reduced uptake of radioactive arsenite. researchgate.net These findings suggest that AQP7 and AQP9 are likely major routes for arsenite uptake in mammalian cells. nih.govresearchgate.net

Key Aquaglyceroporins in Arsenite Uptake
OrganismAquaglyceroporinRole in Arsenite Transport
MammalsAQP7, AQP9Major pathways for arsenite uptake into cells. nih.govresearchgate.net
Yeast (S. cerevisiae)Fps1pFacilitates arsenite uptake. nih.govresearchgate.net
Bacteria (E. coli)GlpFMediates arsenite uptake. researchgate.net

To counteract the influx of arsenite, cells have evolved sophisticated efflux systems to extrude it from the cytoplasm. These systems are critical for cellular resistance to arsenite. The ArsB protein, found in many bacteria, functions as an arsenite efflux pump. nih.gov In other organisms, including yeast, the ACR3 transporter performs a similar function, actively pumping arsenite out of the cell. nih.gov

Members of the ATP-binding cassette (ABC) transporter superfamily also play a role in arsenite detoxification. In yeast, the Ycf1p transporter, an ABC transporter, is responsible for sequestering glutathione-conjugated arsenite into the vacuole. umt.edu In mammals, multidrug resistance proteins (MRPs), which are also members of the ABC superfamily, contribute to arsenite resistance by exporting it from the cell. researchgate.net

Major Arsenite Efflux Systems
Efflux SystemFamilyMechanism of ActionOrganism(s)
ArsB-Efflux of arsenite from the cytoplasm. nih.govBacteria
ACR3-Efflux of arsenite from the cytoplasm. nih.govYeast, Plants
Ycf1pABC TransporterSequestration of arsenite-glutathione conjugates into the vacuole. umt.eduYeast (S. cerevisiae)
MRPsABC TransporterExport of arsenite from the cell. researchgate.netMammals

Beyond aquaglyceroporins, other transport proteins can facilitate the movement of arsenite across cell membranes. In Saccharomyces cerevisiae, hexose (B10828440) permeases have been demonstrated to be major transporters of arsenic trioxide, particularly in the absence of glucose. nih.gov Several hexose transporters, including HXT1, HXT3, HXT4, HXT5, HXT7, and HXT9, can restore arsenite uptake in yeast strains lacking other transport mechanisms. nih.gov Furthermore, the mammalian glucose transporter GLUT1, a homolog of yeast hexose permeases, has been shown to facilitate the transport of arsenite. nih.govoatext.com

Additionally, some evidence suggests a role for Organic Anion Transporting Polypeptides (OATPs) in arsenite transport. Studies have indicated that OATP-C can mediate the uptake of inorganic arsenic in human embryonic kidney cells, although it may not be the primary pathway. nih.gov

Arsenite Interactions with Proteins and Enzymes

Once inside the cell, arsenite can interact with a variety of proteins and enzymes, primarily through its high affinity for sulfhydryl groups. These interactions can lead to significant alterations in protein structure and function.

Trivalent arsenicals, such as arsenite, readily bind to the sulfhydryl groups of cysteine residues in proteins. dundee.ac.uk This interaction is a key mechanism underlying many of its cellular effects. Arsenite has a particular affinity for vicinal thiols, which are two sulfhydryl groups in close proximity.

A significant target for arsenite binding are zinc finger motifs, which are common structural motifs in a wide range of proteins, including transcription factors and DNA repair enzymes. These motifs typically coordinate a zinc ion through cysteine and/or histidine residues. Arsenite can displace the zinc ion by binding to the cysteine residues within the zinc finger. acs.org The reactivity of arsenite with zinc finger proteins varies depending on the specific motif. Studies have shown that the binding affinity and reaction rates for single-domain zinc finger proteins follow the trend of C4 > C3H ≫ C2H2, indicating a preference for motifs with a higher number of cysteine residues. researcher.life

The formation of arsenite-protein adducts can have profound consequences on protein structure and function. The binding of arsenite can induce conformational changes that may lead to loss of function, altered protein-protein interactions, or protein aggregation. dundee.ac.uknih.gov

One of the well-studied consequences of arsenite-protein interaction is enzyme inhibition. Arsenite is known to inhibit a number of enzymes, many of which contain critical thiol groups. For example, arsenite can inhibit the pyruvate (B1213749) dehydrogenase (PDH) complex by binding to the lipoic acid cofactor. wikipedia.orgwikipedia.org It is also a potent inhibitor of thioredoxin reductase, a key enzyme in cellular redox regulation. wikipedia.orgnih.gov

Furthermore, the interaction of arsenite with zinc finger-containing proteins can disrupt their function. This is particularly relevant for DNA repair proteins, where the integrity of the zinc finger is often essential for DNA binding and repair activity. acs.org For instance, arsenite has been shown to inhibit the activity of DNA repair proteins such as poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov

In some cases, arsenite binding can trigger the degradation of the target protein. A notable example is the oncoprotein PML-RARα, found in acute promyelocytic leukemia. Arsenic-induced SUMOylation of the PML moiety leads to its ubiquitination and subsequent degradation by the proteasome. researchgate.netdundee.ac.uknih.gov This targeted degradation is a key mechanism of action for arsenic trioxide in this specific cancer.

Arsenite can also interfere with the proper folding of newly synthesized proteins, leading to protein misfolding and the formation of protein aggregates. researchgate.netnih.gov This can disrupt cellular proteostasis and contribute to cellular stress.

Consequences of Arsenite-Protein Adduct Formation
ConsequenceAffected Protein/ProcessMechanism
Enzyme InhibitionPyruvate Dehydrogenase (PDH), Thioredoxin ReductaseBinding to critical thiol groups, such as in the lipoic acid cofactor of PDH. wikipedia.orgwikipedia.orgnih.gov
Protein DegradationPML-RARα OncoproteinArsenic-induced SUMOylation triggers ubiquitination and proteasomal degradation. researchgate.netdundee.ac.uknih.gov
Inhibition of DNA RepairPoly(ADP-ribose) polymerase-1 (PARP-1)Binding to zinc finger motifs, disrupting protein function. acs.orgnih.gov
Protein Misfolding and AggregationNewly synthesized proteinsInterference with the protein folding process. researchgate.netnih.gov

Enzymatic Activities Involved in Arsenite Biotransformation

The biotransformation of arsenite within biological systems is a complex process mediated by specific enzymatic activities. Key among these are arsenate reductases and arsenite oxidases, which play crucial roles in altering the oxidation state of arsenic, thereby influencing its mobility and metabolic fate.

Arsenate Reductases: These enzymes catalyze the reduction of arsenate [As(V)] to the more toxic and mobile form, arsenite [As(III)]. This reduction is a critical step in both arsenic detoxification pathways in some organisms and in the respiratory chain of others. In prokaryotes, the arsC gene encodes for a well-characterized arsenate reductase. This enzyme is a component of the ars operon, which confers arsenic resistance. The catalytic mechanism of ArsC involves critical cysteine residues that participate in the transfer of reducing equivalents, often from glutaredoxin or thioredoxin, to arsenate. Eukaryotic organisms also possess arsenate reductases, such as Acr2p in Saccharomyces cerevisiae, which, despite a lack of sequence homology with its prokaryotic counterpart, performs a similar function and also relies on the glutaredoxin system.

Arsenite Oxidases: In contrast to reduction, arsenite oxidation converts arsenite [As(III)] to the less toxic arsenate [As(V)]. This process can be a detoxification mechanism or a means of energy generation for some microorganisms. Arsenite oxidases, such as the one encoded by the aio (or aso) genes in various bacteria, are typically molybdoenzymes. These enzymes are often located in the periplasm of prokaryotic cells and are crucial for chemoautotrophic growth using arsenite as the electron donor. The activity of arsenite oxidase is a key factor in the environmental cycling of arsenic, influencing its speciation and bioavailability.

The interplay between arsenate reductases and arsenite oxidases is fundamental to the biogeochemical cycling of arsenic and determines the predominant form of inorganic arsenic within a given biological or environmental context.

Impact of Arsenite on Gene Regulation and Signal Transduction Pathways

Arsenite exerts a profound influence on cellular function by modulating gene expression and interfering with signal transduction pathways. These interactions are central to the cellular response to arsenic exposure.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis. Arsenite is a known activator of several MAPK cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. wikipedia.org

Activation of these pathways by arsenite is often mediated by the generation of reactive oxygen species (ROS), which can inhibit protein tyrosine phosphatases that normally inactivate MAPKs. nih.gov The sustained activation of JNK and p38 is frequently associated with apoptotic responses, while the role of ERK activation can be either pro-survival or pro-apoptotic depending on the cellular context and the duration of the signal. nih.govresearchgate.net For instance, studies have shown that arsenite treatment can lead to a multiphasic activation of ERK, with an initial wave followed by a later, more sustained activation. nih.gov

Interactive Data Table: Arsenite-Induced Activation of MAPK Pathways

Cell Line Arsenite Concentration Pathway Activated Observed Effect Reference
MA-10 Mouse Leydig Tumor Cells 10 µM and 100 µM JNK, p38, ERK1/2 Time-dependent phosphorylation (activation) of all three MAPKs. nih.gov
H1793 Lung Adenocarcinoma Cells 100 nM ERK1/2 Rapid increase in phosphorylated ERK1/2, peaking at 15 minutes. oup.com
Immortalized Mesencephalic Cells 1 µM ERK1/2 Induction of ERK1/2 phosphorylation. nih.gov
Rat Lung Epithelial (L2) Cells Chronic 0.75 µM p38, ERK Statistically significant increase in phosphorylated and total levels of p38 and phosphorylated ERK. researchgate.net

Exposure to arsenite leads to widespread changes in gene expression, affecting a multitude of cellular functions. nih.gov Microarray and real-time PCR analyses have revealed that arsenite can both upregulate and downregulate a significant number of genes. nih.govmdpi.comnih.gov The genes affected are often involved in stress responses, cell cycle regulation, DNA repair, inflammation, and apoptosis. nih.govmdpi.com

A notable example is the strong induction of heme oxygenase-1 (HMOX1), a key enzyme in heme catabolism and a marker of oxidative stress. nih.govmdpi.com Studies have reported a dose- and time-dependent induction of HMOX1, with fold changes reaching as high as 68-fold. nih.govmdpi.com Other consistently upregulated genes include those encoding metallothioneins (MT1X, MT2A), which are involved in metal homeostasis and detoxification. mdpi.com Conversely, genes involved in cell cycle progression, such as cyclins and cyclin-dependent kinases, can be downregulated, contributing to arsenite-induced cell cycle arrest. nih.gov

Interactive Data Table: Selected Genes with Altered Expression Following Arsenite Exposure

Gene Cell Type Arsenite Exposure Fold Change Reference
HMOX1 Human Fibroblasts Not specified 68-fold increase nih.gov
HMOX1 HepG2 10 µM for 10 days 64-fold increase mdpi.com
ALAS1 Human Fibroblasts Not specified 2.7-fold increase nih.gov
MT2A HepG2 10 µM for 20 days 20-fold increase mdpi.com
MYC HEK293 10 and 25 µM for 6h Down-regulated arizona.edu
JAK1 HEK293 10 and 25 µM for 6h Down-regulated arizona.edu
FOSL1 HEK293 10 and 25 µM for 6h Up-regulated arizona.edu
Various Genes Human Fibroblasts 5 µM >1.5-fold change at ≥2 time points oup.com
Various Genes Cardiomyocytes 0.5 µM to >2.5 µM Dose-dependent up- and down-regulation mdpi.com

The changes in gene expression induced by arsenite are orchestrated by the modulation of various transcription factors. Activator protein-1 (AP-1), nuclear factor-kappa B (NF-κB), and nuclear factor erythroid 2-related factor 2 (Nrf2) are key players in the cellular response to arsenite.

AP-1 and NF-κB: Low levels of arsenite have been shown to increase the transcription and activity of both AP-1 and NF-κB. wikipedia.org This activation can be a result of the MAPK signaling cascades, particularly JNK and p38, which can phosphorylate and activate components of the AP-1 complex (e.g., c-Jun and c-Fos). wikipedia.org The effect of arsenite on NF-κB can be complex, with some studies reporting activation at low concentrations and inhibition at higher concentrations. wikipedia.orgnih.gov The activation of AP-1 and NF-κB leads to the expression of genes involved in inflammation, cell proliferation, and survival. wikipedia.org

Nrf2: Nrf2 is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Arsenite can disrupt the Nrf2-Keap1 interaction, leading to the stabilization and nuclear translocation of Nrf2. nih.gov In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective enzymes, including HMOX1 and various glutathione (B108866) S-transferases. nih.govkcl.ac.uk

Interactive Data Table: Effects of Arsenite on Key Transcription Factors

Transcription Factor Cell Type Arsenite Concentration Effect Reference
NF-κB Immortalized Mesencephalic Cells 1 µM Maximal activation at 120 minutes. nih.gov
AP-1 Immortalized Mesencephalic Cells 1 µM Maximal activation at 120 minutes. nih.gov
NF-κB Human Fibroblast Cells 0.1-5 µM (acute) Activation of DNA binding. wikipedia.org
AP-1 Human Fibroblast Cells 0.1-5 µM (acute) Activation of DNA binding. wikipedia.org
Nrf2 Murine Embryonic Fibroblasts Low levels Crucial role in the early activation of ho-1 transcription. kcl.ac.uk
Nrf2 Human Bronchial Epithelial Cells Not specified Prolonged activation through autophagy dysfunction. nih.gov

Arsenite can also exert its influence on gene expression through epigenetic mechanisms, including alterations in chromatin structure and mRNA splicing patterns.

Chromatin Structure: Exposure to arsenite has been associated with changes in histone modifications. Studies have reported that arsenite can induce a time-dependent increase in histone H3 acetylation at several lysine (B10760008) residues (K4, K9, K14, K18, K23, and K27) while decreasing acetylation of histone H4 (at K5, K8, K12, and K16). researchgate.net Arsenite has also been shown to alter histone methylation patterns, with a reported loss of H3K4me1 and an increase in H3K9me1 and H3K27me1 in transformed cells. researchgate.net These changes in histone marks can alter chromatin accessibility and thereby influence gene transcription. Furthermore, arsenic exposure has been linked to an increase in the expression of histone genes themselves. nih.gov

Splicing Patterns: Emerging evidence suggests that arsenite can affect alternative splicing, the process by which a single gene can produce multiple mRNA transcripts and, consequently, different protein isoforms. nih.gov Arsenic may influence splicing decisions by modulating chromatin structure, as there is a known link between chromatin organization and the splicing machinery. nih.gov For example, arsenite can inhibit the binding of CCCTC-binding factor (CTCF) to DNA, which in turn can affect RNA polymerase II elongation rates and lead to exon exclusion. nih.gov Additionally, arsenite can target and displace zinc from zinc-finger-containing splicing factors, thereby disrupting their RNA binding activity and altering splicing outcomes. nih.gov

Interactive Data Table: Summary of Arsenite's Effects on Chromatin and Splicing

Epigenetic Mechanism Specific Effect Consequence Reference
Histone Acetylation Increased H3 acetylation (K4, K9, K14, K18, K23, K27); Decreased H4 acetylation (K5, K8, K12, K16). Altered chromatin structure and gene expression. researchgate.net
Histone Methylation Loss of H3K4me1; Increase in H3K9me1 and H3K27me1 in transformed cells. Changes in gene transcription associated with malignant transformation. researchgate.net
Histone Gene Expression Increased expression of 61 histone genes in PBMCs. Potential global impact on chromatin structure. nih.gov
Alternative Splicing Inhibition of CTCF binding. Open chromatin structure, altered RNA polymerase II elongation, and exon exclusion. nih.gov
Alternative Splicing Displacement of zinc from splicing factors. Disruption of RNA binding activity and altered splicing. nih.gov

Biotechnological and Environmental Applications of Arsenite Biotransformation

Microbial Bioremediation Strategies for Arsenic Contamination

Microbial bioremediation is an emerging and eco-friendly approach that utilizes the metabolic capabilities of microorganisms, such as bacteria, fungi, and algae, to address arsenic contamination. interesjournals.orgresearchgate.net This strategy is considered a cost-effective alternative to conventional physicochemical methods for treating arsenic-contaminated soil and groundwater. nih.govtaylorfrancis.com Microorganisms can transform arsenic into less toxic or less mobile forms, effectively reducing the risk to human health and the environment. interesjournals.orgnih.gov The success of these strategies often relies on indigenous arsenic-resistant bacteria found in contaminated areas, which have naturally developed mechanisms to detoxify arsenic. taylorfrancis.com

Microorganisms employ a variety of biotransformation processes to immobilize and remove arsenic from the environment. These techniques are based on the ability of microbes to alter the chemical form of arsenic, thereby reducing its solubility and mobility. researchgate.netnih.gov Key biotransformation mechanisms include oxidation, reduction, methylation, and biosorption/precipitation. taylorfrancis.com

Oxidation and Reduction: The most common microbial detoxification mechanism involves the oxidation of the more toxic and mobile arsenite (As(III)) to the less toxic and more easily adsorbed arsenate (As(V)). nih.govresearchgate.net This process can be carried out by a diverse group of bacteria, including both heterotrophic and chemolithoautotrophic species. researchgate.net For instance, Bacillus licheniformis has been shown to oxidize 86% to 98% of arsenite to arsenate within 48 to 96 hours. researchgate.net Conversely, some microbes can reduce arsenate to arsenite, which, while increasing toxicity, is a necessary step for subsequent removal by efflux pumps from the microbial cell. wikipedia.orgmonobasinresearch.org

Methylation: Certain bacteria, fungi, and archaea can detoxify arsenic by converting inorganic forms into organic methylated compounds, such as monomethylarsenate (MMA) and dimethylarsinate (DMA). interesjournals.orgnih.gov This process is catalyzed by the enzyme arsenite S-adenosylmethionine methyltransferase, encoded by the arsM gene. nih.gov Methylation can lead to the formation of volatile arsenic compounds like trimethylarsine (B50810), which can then be released into the atmosphere, effectively removing arsenic from the contaminated soil or water. nih.govnih.gov

Biosorption and Bioprecipitation: Microbial biomass can interact with arsenic ions through passive and active mechanisms, including extracellular adsorption, entrapment, and precipitation. taylorfrancis.com Iron-oxidizing bacteria, for example, can create iron(III) oxyhydroxides that are effective sorbents for both arsenite and arsenate. researchgate.net The bacterium Pseudarthrobacter sp. Fe7 has demonstrated the ability to remove over 96% of total arsenic within 72 hours through the formation of iron precipitates. mdpi.com This process of biomineralization can lead to the formation of stable arsenic-containing minerals, effectively immobilizing the contaminant. nih.gov For example, under certain conditions, microbes can facilitate the crystallization of arsenic into scorodite (FeAsO4·2H2O), a stable mineral ideal for long-term arsenic storage. wur.nl

Below is an interactive data table summarizing various microbial species and their arsenic biotransformation mechanisms.

Microbial SpeciesBiotransformation MechanismOutcomeReference(s)
Bacillus licheniformisOxidation (As(III) → As(V))Decreased toxicity and mobility researchgate.net
Rhodopseudomonas palustrisMethylationDetoxification nih.gov
Rhodococcus sp.Bioaccumulation, Biotransformation, BiosorptionArsenic removal nih.gov
Pseudarthrobacter sp. Fe7Co-precipitation with iron oxidesImmobilization and removal mdpi.com
Aspergillus sp.Biosorption, BioaccumulationArsenic mitigation in soils nih.gov
Cyanidioschyzon merolaeMethylationVolatilization of arsenic nih.govnih.gov

Advances in biotechnology and genetic engineering offer powerful tools to enhance the efficiency of microbial arsenic bioremediation. nih.gov By manipulating the genes responsible for arsenic accumulation and resistance, scientists can create microbial strains with superior remediation capabilities. nih.govresearchgate.net

A primary target for genetic modification is the ars operon, a set of genes that confers arsenic resistance in many bacteria. nih.gov For example, enhancing the expression of genes like arsB, which encodes an arsenite efflux pump, can increase a microbe's tolerance and removal capacity. researchgate.net Another key gene is arsM, which encodes the enzyme for arsenic methylation. nih.gov Researchers have successfully engineered Bacillus subtilis, a bacterium that can grow at high temperatures, to express the arsM gene from a thermophilic alga. nih.gov This genetically modified strain was able to convert most of the inorganic arsenic in its medium into methylated forms and significantly enhanced arsenic volatilization when introduced into contaminated organic manure. nih.gov

The table below details examples of genetically engineered microorganisms for enhanced arsenic bioremediation.

Engineered MicroorganismGenetic ModificationEnhanced CapabilityReference(s)
Bacillus subtilis 168Expression of CmarsM gene from Cyanidioschyzon merolaeIncreased arsenic methylation and volatilization at high temperatures nih.gov
Escherichia coliExpression of arsM gene from Rhodopseudomonas palustrisConferred resistance to arsenite through methylation nih.gov

Role of Arsenite-Transforming Microbes in Geomicrobiology and Biomineralization Processes

Microorganisms that transform arsenite are integral to the field of geomicrobiology, which studies the interplay between microbes and geological processes. wikipedia.org These microbes are key drivers of the Earth's biogeochemical cycles, mediating the transformation, mobility, and fate of arsenic in rocks, soils, and sediments. wikipedia.orgeolss.net The speciation of arsenic, which largely determines its toxicity and mobility, is significantly influenced by microbial activities. nih.gov

Microbial processes such as oxidation, reduction, and methylation are central to the biogeochemical cycling of arsenic. nih.govnih.gov For instance, in anaerobic environments like groundwater aquifers, dissimilatory arsenate-respiring bacteria can reduce arsenate to the more mobile arsenite, contributing to the mobilization of arsenic from sediments into drinking water sources. monobasinresearch.orgnih.gov Conversely, arsenite-oxidizing microbes can limit arsenic mobility by converting arsenite to arsenate, which tends to adsorb more strongly to minerals. monobasinresearch.org

Biomineralization is another critical process driven by arsenite-transforming microbes. This involves the formation of minerals through microbial activity, which can effectively sequester arsenic. eolss.net A significant mechanism is the co-precipitation of arsenic with iron minerals. researchgate.net Chemolithoautotrophic iron-oxidizing bacteria can oxidize ferrous iron (Fe(II)) to ferric iron (Fe(III)), leading to the precipitation of iron oxyhydroxides. researchgate.netresearchgate.net These freshly formed minerals have a high affinity for arsenic, leading to its removal from the surrounding environment. researchgate.net In phosphate-rich environments, microbial activity can also lead to the incorporation of arsenate into the crystal structure of iron(II)-phosphate minerals like vivianite, forming stable solid solutions that immobilize arsenic over long periods. acs.org The dissolution of arsenic-bearing minerals like arsenopyrite by microbes in mining environments is another example of their profound impact on arsenic's geological fate. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Tripotassium arsenite, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves stoichiometric reactions between arsenic trioxide and potassium hydroxide under controlled pH and temperature. Purity validation requires techniques like X-ray diffraction (XRD) for crystallinity analysis, scanning electron microscopy (SEM) for particle morphology, and inductively coupled plasma mass spectrometry (ICP-MS) for elemental quantification. For example, analogous arsenite adsorption studies used nano-alumina synthesized via precipitation, with surface area (201.53 m²/g) and particle size (22–36 nm) validated via BET and SEM .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

  • Methodological Answer : ICP-MS is preferred for trace detection due to its sensitivity. Chromatographic methods (e.g., HPLC-ICP-MS) can distinguish arsenite from arsenate species. Adsorption studies, such as those using Langmuir isotherm models (e.g., maximum adsorption capacity qₑ = 40 mg/g for nano-alumina), highlight the importance of pH optimization and competitive ion analysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis, wear PPE (gloves, lab coats, goggles), and implement strict waste disposal protocols. Hazard assessments of related potassium arsenate compounds emphasize respiratory and dermal exposure risks, necessitating regular air monitoring and emergency response plans .

Q. What are the key physicochemical properties of this compound critical for experimental reproducibility?

  • Methodological Answer : Key properties include solubility in aqueous media (pH-dependent), redox behavior, and thermal stability. Adsorption studies demonstrate that surface area (e.g., 201.53 m²/g), particle size distribution (e.g., 22–36 nm), and point of zero charge (PZC) significantly influence reactivity and reproducibility .

Advanced Research Questions

Q. How can researchers address discrepancies in adsorption capacity data of this compound across studies?

  • Methodological Answer : Triangulate data by cross-validating methods (e.g., Langmuir vs. Freundlich isotherms) and replicating experiments under standardized conditions (pH, temperature, ionic strength). For instance, inconsistencies in qₑ values may arise from variations in adsorbent synthesis or arsenite speciation; using multiple characterization techniques (XRD, SEM, FTIR) ensures data reliability .

Q. What strategies optimize experimental design for this compound’s reactivity studies under varying environmental conditions?

  • Methodological Answer : Employ a factorial design to test variables like pH (3–10), initial concentration (1–50 mg/L), and contact time (0–24 hrs). Statistical tools (ANOVA) can identify significant factors. For example, optimal arsenite removal occurred at pH ~7 and 10 mg/L initial concentration, with equilibrium reached in 2–4 hours .

Q. How do computational models enhance understanding of this compound’s molecular interactions?

  • Methodological Answer : Density functional theory (DFT) simulations can predict adsorption mechanisms (e.g., surface complexation vs. ion exchange). Integrating AI-assisted workflows, as recommended for critical research needs, improves predictive accuracy by training models on experimental datasets (e.g., adsorption capacities, kinetic rates) .

Q. What methodologies resolve contradictions in this compound’s redox behavior across experimental and theoretical studies?

  • Methodological Answer : Combine cyclic voltammetry (CV) with spectroscopic techniques (X-ray absorption spectroscopy) to track arsenic oxidation states. Advanced studies should report detailed experimental parameters (electrolyte composition, scan rate) and validate findings against thermodynamic databases .

Data Presentation and Reproducibility Guidelines

  • Tables : Include parameters like surface area, particle size, and adsorption capacities (see Table 1).

    ParameterValue/RangeMethodReference
    Surface area201.53 m²/gBET Analysis
    Particle size22–36 nmSEM
    qₑ (Langmuir)40 mg/gIsotherm modeling
  • Figures : Ensure clarity in labeling axes, legends, and error bars. Reference guidelines for figure standardization (e.g., color schemes, axis titles) .

Literature Review and Sourcing

  • Prioritize peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) and avoid non-academic platforms like BenchChem. Use databases like PubMed or Scopus to identify authoritative studies on arsenite speciation and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.